molecular formula C9H10F2N2O2 B2592456 Ethyl (E)-2,2-difluoro-4-pyrazol-1-ylbut-3-enoate CAS No. 2243522-01-0

Ethyl (E)-2,2-difluoro-4-pyrazol-1-ylbut-3-enoate

Cat. No. B2592456
CAS RN: 2243522-01-0
M. Wt: 216.188
InChI Key: NKOZPXDSLRIUOM-QPJJXVBHSA-N
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Description

The compound “Ethyl (E)-2,2-difluoro-4-pyrazol-1-ylbut-3-enoate” is an organic compound containing an ethyl group, a pyrazole ring, and a but-3-enoate moiety. The ethyl group is an alkyl substituent derived from ethane (C2H6) and is commonly used in organic chemistry . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. But-3-enoate is a type of alpha,beta-unsaturated carboxylic ester.

Scientific Research Applications

Synthesis and Structural Analysis

Studies have explored the synthesis and structural properties of various pyrazolyl derivatives. For instance, Portilla et al. (2007) investigated hydrogen-bonded supramolecular structures of three substituted 4-pyrazolylbenzoates, revealing complex interactions and potential for material science applications (J. Portilla et al., 2007). Similarly, the synthesis and antimicrobial activity of pyrazol-4-yl- and 2H-chromene-based substituted anilines were reported by Banoji et al. (2022), showcasing a facile synthetic method and potential biological imaging applications (Venkateswarlu Banoji et al., 2022).

Polymerization and Material Science

Chen et al. (2017) reported on the chemoselective RAFT polymerization of a trivinyl monomer derived from carbon dioxide and 1,3-butadiene, highlighting the potential of pyrazolyl derivatives in creating polymers with unique properties and applications in material science (Lifeng Chen et al., 2017).

Chemical Functionalization and Novel Compounds Synthesis

Functionalization and synthesis of novel compounds using pyrazolyl derivatives have been extensively studied. Vicentini et al. (2000) described a synthetic route to isoxazole and pyrazole ortho-dicarboxylic acid esters, demonstrating the versatility of these compounds in organic synthesis (C. B. Vicentini et al., 2000). Furthermore, Machado et al. (2011) achieved the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates with high regioselectivity, underscoring the compound's potential in creating targeted chemical entities (P. Machado et al., 2011).

Biological Applications and Molecular Studies

Research into the biological applications and molecular studies of pyrazolyl derivatives has also been conducted. Koca et al. (2014) synthesized and characterized ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, providing insight into its structural and vibrational spectra for potential use in molecular biology (İ. Koca et al., 2014).

properties

IUPAC Name

ethyl (E)-2,2-difluoro-4-pyrazol-1-ylbut-3-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O2/c1-2-15-8(14)9(10,11)4-7-13-6-3-5-12-13/h3-7H,2H2,1H3/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOZPXDSLRIUOM-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C=CN1C=CC=N1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(/C=C/N1C=CC=N1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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